molecular formula C12H8O B13831069 Ethanone, 1-(3,4-diethynylphenyl)-

Ethanone, 1-(3,4-diethynylphenyl)-

Cat. No.: B13831069
M. Wt: 168.19 g/mol
InChI Key: WHVGPBZFFHISFZ-UHFFFAOYSA-N
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Description

Ethanone,1-(3,4-diethynylphenyl)-(9ci) is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with two ethynyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(3,4-diethynylphenyl)-(9ci) typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable phenyl ethanone derivative.

    Substitution Reaction: The phenyl ring undergoes a substitution reaction with ethynyl groups at the 3 and 4 positions. This can be achieved using ethynylation reagents such as acetylene gas or ethynyl halides in the presence of a catalyst like palladium.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at elevated temperatures (around 80-120°C), and in the presence of a base (e.g., potassium carbonate) to facilitate the substitution.

Industrial Production Methods: Industrial production of Ethanone,1-(3,4-diethynylphenyl)-(9ci) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: Ethanone,1-(3,4-diethynylphenyl)-(9ci) can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl groups can participate in further substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Ethanone,1-(3,4-diethynylphenyl)-(9ci) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethanone,1-(3,4-diethynylphenyl)-(9ci) depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.

    Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, or metabolic pathways, depending on its structural features and functional groups.

Comparison with Similar Compounds

    Ethanone,1-(3,4-dimethoxyphenyl)-: Similar structure but with methoxy groups instead of ethynyl groups.

    Ethanone,1-(3,4-dihydroxyphenyl)-: Contains hydroxy groups instead of ethynyl groups.

Comparison:

    Reactivity: The ethynyl groups make it more reactive in certain substitution and addition reactions compared to its methoxy or hydroxy analogs.

Properties

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

1-(3,4-diethynylphenyl)ethanone

InChI

InChI=1S/C12H8O/c1-4-10-6-7-12(9(3)13)8-11(10)5-2/h1-2,6-8H,3H3

InChI Key

WHVGPBZFFHISFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C#C)C#C

Origin of Product

United States

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